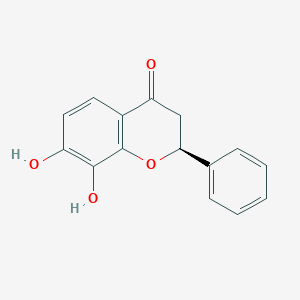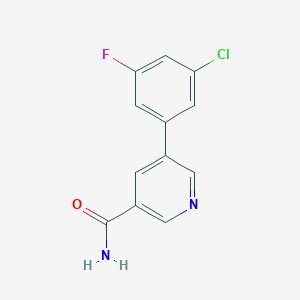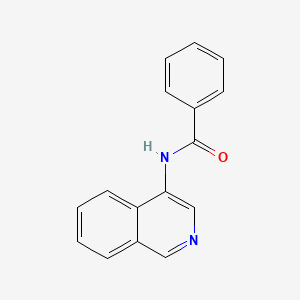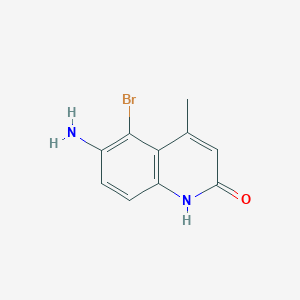
8-Chloro-5-methoxy-2-propylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-5-methoxy-2-propylquinolin-4-amine is a chemical compound with the molecular formula C13H14ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-methoxy-2-propylquinolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline core structure.
Methoxylation: The methoxy group is introduced at the 5th position using methanol in the presence of a base like sodium methoxide.
Propylation: The propyl group is added at the 2nd position through alkylation reactions using propyl halides.
Amination: Finally, the amine group is introduced at the 4th position using amination reactions with ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-5-methoxy-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
8-Chloro-5-methoxy-2-propylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Chloro-5-methoxy-2-propylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound of 8-Chloro-5-methoxy-2-propylquinolin-4-amine.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, methoxy, and propyl groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
1189106-00-0 |
|---|---|
Formule moléculaire |
C13H15ClN2O |
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
8-chloro-5-methoxy-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H15ClN2O/c1-3-4-8-7-10(15)12-11(17-2)6-5-9(14)13(12)16-8/h5-7H,3-4H2,1-2H3,(H2,15,16) |
Clé InChI |
NGOCXSRFNVEXHG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C=CC(=C2C(=C1)N)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11860904.png)


![6-Hydroxy-3-methylbenzo[g]chromene-2,5,10-trione](/img/structure/B11860919.png)



![7,10-Dimethoxy-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11860955.png)

![4-(Benzo[d]isothiazol-3-yl)benzoic acid](/img/structure/B11860965.png)




